molecular formula H2NaO4P B15191510 Sodium phosphate, radioactive CAS No. 7635-45-2

Sodium phosphate, radioactive

Cat. No.: B15191510
CAS No.: 7635-45-2
M. Wt: 120.977 g/mol
InChI Key: AJPJDKMHJJGVTQ-ZYUMTRPDSA-M
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Description

Sodium phosphate, radioactive, refers to sodium phosphate compounds containing radioactive isotopes of phosphorus, primarily phosphorus-32 (³²P). This isotope emits beta radiation (maximum energy 1.71 MeV) and is used in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium phosphate can be synthesized by the partial neutralization of phosphoric acid with sodium hydroxide or sodium carbonate. The reaction is typically carried out in an aqueous solution, and the pH is carefully controlled to ensure the formation of monosodium phosphate. The reaction can be represented as follows: [ \text{H3PO4} + \text{NaOH} \rightarrow \text{NaH2PO4} + \text{H2O} ]

Industrial Production Methods

In industrial settings, sodium phosphate is produced by reacting phosphoric acid with sodium carbonate or sodium hydroxide. The reaction mixture is then filtered, concentrated, and crystallized to obtain the desired product. The process involves the following steps:

    Neutralization: Phosphoric acid is neutralized with sodium carbonate or sodium hydroxide.

    Filtration: The resulting solution is filtered to remove any impurities.

    Concentration: The filtered solution is concentrated by evaporation.

    Crystallization: The concentrated solution is cooled to crystallize sodium phosphate.

    Drying: The crystals are dried to obtain the final product

Chemical Reactions Analysis

Types of Reactions

Sodium phosphate undergoes various chemical reactions, including:

    Acid-Base Reactions: It reacts with acids to form phosphoric acid and with bases to form disodium phosphate.

    Dehydration: Heating sodium phosphate above 169°C results in the formation of disodium pyrophosphate. [ 2 \text{NaH2PO4} \rightarrow \text{Na2H2P2O7} + \text{H2O} ]

Common Reagents and Conditions

    Acids: Sodium phosphate reacts with hydrochloric acid to form phosphoric acid and sodium chloride. [ \text{NaH2PO4} + \text{HCl} \rightarrow \text{H3PO4} + \text{NaCl} ]

    Bases: It reacts with sodium hydroxide to form disodium phosphate and water. [ \text{NaH2PO4} + \text{NaOH} \rightarrow \text{Na2HPO4} + \text{H2O} ]

Major Products

The major products formed from these reactions include phosphoric acid, disodium phosphate, and disodium pyrophosphate .

Scientific Research Applications

Sodium Phosphate P-32, a radioactive form of sodium phosphate, has various applications in medicine, particularly in treating certain cancers and palliating bone pain . The compound is administered intravenously under the supervision of a doctor with specialized training in nuclear medicine .

Scientific Research Applications

  • Treatment of Cancer Sodium phosphate P-32 is employed to treat specific types of cancer, where the radioactive agent accumulates in the cancerous area and destroys the affected tissue . It has been approved by the FDA for the treatment of polycythemia vera, chronic myelocytic leukemia, and chronic lymphocytic leukemia .
  • Palliative Treatment P-32 may be used in the palliative treatment of patients with multiple areas of skeletal metastases .
  • Cancer Diagnostics Due to the selective increase of metabolic phosphorus uptake in malignant tissues, P-32 has also been used for cancer diagnostics .

Physical and Chemical Properties

  • Molecular Formula: 2Na.HO4P2Na.HO4P
  • Molecular Weight: 142.959
  • Stereochemistry: Achiral
  • Optical Activity: None
  • Half-Life: 14.29 days
  • Radioactive Decay: P-32 decays by beta emission . The mean energy of the beta particle is 694.9 keV . The range of the beta particle is 2.8 mm of aluminum .

Radiation Dosimetry

The estimated absorbed radiation doses to an average patient (70 kg) following intravenous administration of 555 megabecquerels (15 millicuries) of Sodium Phosphate P-32 are shown in Table 3 of the study by Pharmacyce .

Storage and Handling

Sodium Phosphate P-32 should be stored at controlled room temperature between 20-25°C (68-77°F) .

Palliative Treatment of Bone Pain

32P-Sodium Phosphate is used to alleviate bone pain, especially in prostate and breast cancer patients who do not respond to conventional analgesics . The treatment delivers beta electron radiation directly to bone lesions, reducing pain in about half of the patients .

Polycythemia Vera (PCV)

Mechanism of Action

The mechanism of action of sodium phosphate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. In biological systems, it helps regulate the acid-base balance and is involved in various metabolic pathways. Sodium phosphate can also act as an osmotic laxative by drawing water into the intestines, thereby promoting bowel movements .

Comparison with Similar Compounds

Non-Radioactive Sodium Phosphate

  • Chemical Similarity : Shares identical sodium-phosphate backbone but lacks radioactive isotopes.
  • Applications :
    • Buffering agent in HPLC (e.g., 50 mM NaH₂PO₄ for separating fluorophenylalanine isomers ).
    • Cell culture assays (e.g., 0.05 M sodium phosphate buffer in metallothionein studies ).
  • Advantages: No radiation hazards; widely used in food, pharmaceuticals, and laboratories .
  • Disadvantages: Cannot track molecular pathways or metabolic turnover .

Potassium Phosphate

  • Structural Difference : Potassium (K⁺) replaces sodium (Na⁺) as the cation.
  • Impact :
    • Higher ionic strength affects solubility and protein stability in assays (e.g., bacterial oxygen consumption measurements in 0.1 M potassium phosphate ).
    • Reduces phosphate absorption in biological systems compared to sodium salts (e.g., mycorrhizal root studies ).

Organic Phosphates (Tri-n-butyl Phosphate, TOPO)

  • Applications : Used in solvometallurgy for rare earth element (REE) extraction from phosphogypsum, achieving ~70% efficiency .
  • Advantages : High selectivity for metals; reduces acid consumption compared to hydrometallurgy.
  • Disadvantages : Environmental risks due to solvent adsorption into gypsum matrices; costly .

Biotin-Based Non-Radioactive Probes

  • Comparison with ³²P-Labeling :
    • Radioactive Method : Uses T4 polynucleotide kinase to transfer ³²P from ATP to RNA probes .

    • Biotin Method : Labels RNA 3'-ends with biotin-11-dUTP, avoiding radiation hazards .
  • Efficiency : Radioactive probes offer higher sensitivity but require specialized handling .

Estramustine Phosphate Sodium

  • Structure : Phosphate ester of estramustine, a nitrogen mustard derivative.
  • Application : Microtubule inhibitor in cancer therapy, unlike sodium phosphate’s roles in buffering or laxation .

Data Tables

Table 1: Applications of Sodium Phosphate, Radioactive vs. Non-Radioactive

Property Radioactive (³²P) Non-Radioactive
Medical Use Colonoscopy preparation Electrolyte replenishment
Research Use Metabolic tracing Buffer preparation
Safety Concerns Radiation exposure, nephrotoxicity Minimal risks

Table 2: Phosphate Compounds in Leaching and Analytical Chemistry

Compound Efficiency/Performance Limitations
Sodium phosphate (³²P) 94.6% radioactive element removal with TBP/TOPO High solvent loss
Potassium phosphate Optimal oxygen electrode assays Interferes with phosphate uptake

Environmental and Regulatory Considerations :

  • Organic phosphates (TBP/TOPO) require solvent recovery systems to minimize environmental contamination .
  • FDA regulations classify non-radioactive sodium phosphate as generally recognized as safe (GRAS) in food and drugs .

Q & A

Q. Basic: What are the standard synthesis methods for radioactive sodium phosphate compounds in radiopharmaceutical applications?

Methodological Answer:
Radioactive sodium phosphate derivatives (e.g., holmium-166 microspheres) are synthesized via incubation of precursor compounds (e.g., holmium acetylacetonate) in sodium phosphate solutions (e.g., NaH₂PO₄) at room temperature, followed by neutron activation. This method ensures controlled phosphate coordination and radiolabeling efficiency. Key parameters include pH, reaction time, and phosphate concentration, which influence crystallinity and radiochemical purity .

Q. Basic: How can researchers evaluate the compatibility of radioactive sodium phosphate in parenteral nutrition formulations?

Methodological Answer:
Compatibility studies involve mixing sodium phosphate with divalent cations (e.g., Ca²⁺) under physiological conditions and analyzing particulate formation using laser diffraction and micro-flow imaging. For example, 2.5% TrophAmine solutions with sodium phosphate and CaCl₂ are tested for pH stability and particle size distribution (mean ± SD) over 24 hours. Incompatibility manifests as precipitation or turbidity, requiring adjustments in phosphate-to-calcium molar ratios .

Q. Advanced: What analytical techniques are used to quantify radioactive sodium phosphate metabolites in plant or microbial systems?

Methodological Answer:
Radio-HPLC with dual detection (fluorescence and gamma radiation) is employed. Metabolites are separated using a Phenomenex C18 column with gradient elution (20 mM sodium phosphate buffer, pH 6.8, and methanol). Quantification involves OPA derivatization for fluorescence detection (340/450 nm) and gamma counting for [¹¹C]-labeled compounds. Data are decay-corrected and normalized to tissue fresh weight (µmol·gfw⁻¹) .

Q. Advanced: How do solubility dynamics of sodium phosphate affect radioactive waste form stability?

Methodological Answer:
Dissolution studies (e.g., 10 g/L in ASTM-1 water) reveal that sodium phosphate in radioactive waste forms (e.g., Tank 48H) interacts with carbonate to form soluble complexes (92% Na⁺). Phosphate and sulfate anions dominate, while nitrate/nitrite are destroyed during processing. Stability is assessed via pH (≈10.3) and redox potential (Fe²⁺/Feᴛᴏᴛ = 0.4–0.9), indicating low oxygen fugacity. Contradictions in phosphate solubility under high carbonate require ion chromatography with carbonate suppression .

Q. Basic: What reagent-grade specifications ensure the reliability of sodium phosphate in pharmacopeial assays?

Methodological Answer:
ACS-grade sodium phosphate derivatives (e.g., Na₂HPO₄·7H₂O) must meet purity thresholds (≥99.5%) with defined crystallinity and hydration states. USP/NF standards mandate rigorous testing for heavy metals, chloride, and sulfate impurities. Anhydrous forms are preferred for buffer solutions to avoid pH drift, while hydrated forms are used in parenteral formulations .

Q. Advanced: How is neutron activation analysis (NAA) optimized for trace elements in sodium phosphate-rich biological samples?

Methodological Answer:
NAA employs inorganic separators (e.g., zirconium phosphate) to remove ³²P interference. Samples are irradiated in quartz ampoules, digested with perchloric acid/glycine, and distilled to isolate volatile chlorides (e.g., Hg, Au). Gamma spectrometry (93.2% ± 3.4% recovery for Hg-203) is used post-separation, enabling multielement detection (e.g., Ca, Fe) in phosphate matrices .

Q. Advanced: What strategies resolve contradictions in phosphate solubility data across pH and ionic strength conditions?

Methodological Answer:
Thermodynamic modeling (e.g., PHREEQC) integrates dissociation constants (pKa₁=2.1, pKa₂=7.2, pKa₃=12.3 for H₃PO₄) and ion activity coefficients. Experimental validation uses controlled dissolution tests (e.g., 3 g/300 mL water) with ICP-MS/IC analysis. For example, discrepancies in phosphate-carbonate co-solubility are addressed by suppressing carbonate via acidification or chelation .

Properties

CAS No.

7635-45-2

Molecular Formula

H2NaO4P

Molecular Weight

120.977 g/mol

IUPAC Name

sodium;dihydroxy(32P)phosphinate

InChI

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i;5+1

InChI Key

AJPJDKMHJJGVTQ-ZYUMTRPDSA-M

Isomeric SMILES

O[32P](=O)(O)[O-].[Na+]

Canonical SMILES

OP(=O)(O)[O-].[Na+]

Origin of Product

United States

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